Isoacronycidin
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Overview
Description
Isoacronycidin is a chemical compound known for its unique structure and properties. It has garnered significant interest in various fields of scientific research due to its potential applications in chemistry, biology, medicine, and industry. The compound’s distinct molecular configuration allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isoacronycidin typically involves multi-step organic reactions. One common method includes the cyclization of specific precursor molecules under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large reactors, continuous flow systems, and automated control mechanisms to maintain consistent reaction conditions. The industrial process also includes purification steps such as crystallization, distillation, and chromatography to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: Isoacronycidin undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Halides, amines, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Isoacronycidin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique structure allows it to interact with biological targets in novel ways.
Industry: this compound is used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which Isoacronycidin exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological outcomes. The pathways involved in these interactions are complex and are the subject of ongoing research to fully elucidate the compound’s mode of action.
Comparison with Similar Compounds
Isoacronycidin can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Isoquinoline, Acridine, Quinoline.
Uniqueness: this compound’s unique structure allows it to participate in a broader range of chemical reactions compared to its analogs
Properties
CAS No. |
476-27-7 |
---|---|
Molecular Formula |
C15H15NO5 |
Molecular Weight |
289.28 g/mol |
IUPAC Name |
5,7,8-trimethoxy-9-methylfuro[2,3-b]quinolin-4-one |
InChI |
InChI=1S/C15H15NO5/c1-16-12-11(13(17)8-5-6-21-15(8)16)9(18-2)7-10(19-3)14(12)20-4/h5-7H,1-4H3 |
InChI Key |
JDSSUKRVTPIYBN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=C2OC)OC)OC)C(=O)C3=C1OC=C3 |
Origin of Product |
United States |
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